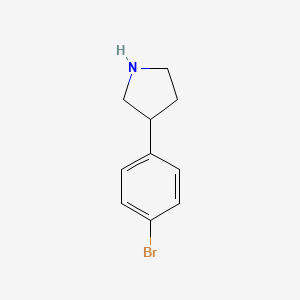

3-(4-Bromophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTSCISDZDBQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Bromophenyl Pyrrolidine

Direct Synthesis Approaches to the Pyrrolidine (B122466) Core

Direct synthesis of the pyrrolidine ring often involves cyclization reactions of acyclic precursors. One notable method involves the reaction of cyclopropanes substituted with electron-withdrawing groups, such as cyano or alkoxycarbonyl groups, with primary arylamines. This process proceeds through a ring-opening reaction followed by intramolecular cyclization to yield substituted pyrrolidines. sci-hub.se For instance, the reaction of methyl 1-cyanocyclopropanecarboxylate with primary arylamines provides a straightforward route to 1-aryl-2-oxo-3-pyrrolidinecarbonitriles. sci-hub.se

Another direct approach is the 1,3-dipolar cycloaddition reaction. This powerful method for constructing five-membered heterocycles utilizes a 1,3-dipole, like an azomethine ylide, and a dipolarophile, typically an alkene. The regio- and stereoselectivity of this reaction are influenced by both the dipole and the dipolarophile. nih.govresearchgate.net Specifically, the reaction between nitrogen-based azomethine ylides and alkenyl dipolarophiles has been extensively studied for the synthesis of pyrrolidines. nih.gov

Retrosynthetic Analysis of the 3-(4-Bromophenyl)pyrrolidine Scaffold

Retrosynthetic analysis of this compound reveals several key disconnection points, suggesting various synthetic strategies. The primary disconnection is typically at the C-N bonds of the pyrrolidine ring, leading back to acyclic amino-halide or amino-alcohol precursors that can undergo intramolecular cyclization. Another strategic disconnection can be made at the C-C bond between the phenyl ring and the pyrrolidine moiety, which would involve the coupling of a pre-formed pyrrolidine derivative with a bromophenyl-containing fragment.

A common retrosynthetic pathway starts from the target molecule, this compound, and disconnects the pyrrolidine ring to an open-chain precursor. For example, a precursor could be a 4-amino-2-(4-bromophenyl)butanal derivative, which upon reductive amination would cyclize to form the desired pyrrolidine. This precursor itself can be derived from simpler starting materials through various carbon-carbon bond-forming reactions.

Stereoselective Synthesis of this compound Enantiomers

The stereochemistry of the 3-substituent is often crucial for the biological activity of pyrrolidine-containing molecules. Consequently, significant effort has been dedicated to developing stereoselective syntheses of the enantiomers of this compound.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific enantiomer directly. Several strategies have been employed:

Catalytic Asymmetric Reactions: The use of chiral catalysts, such as chiral phosphoric acids, can facilitate intramolecular asymmetric aza-Michael reactions to produce chiral pyrrolidines with high enantioselectivity. whiterose.ac.uk Organocatalyzed [3+2] cycloaddition reactions also provide a powerful tool for the enantioselective synthesis of highly functionalized pyrrolidines. mdpi.com

Use of Chiral Auxiliaries: Chiral N-tert-butanesulfinyl imines have proven to be excellent electrophiles in reactions with various nucleophiles. The stereocenter on the sulfur atom effectively controls the stereochemical outcome of the addition, leading to the formation of chiral pyrrolidines after subsequent cyclization and removal of the auxiliary. bohrium.com

Substrate-Controlled Diastereoselective Reactions: The hydrogenation of highly substituted pyrrole (B145914) systems can proceed with excellent diastereoselectivity, where a pre-existing stereocenter directs the reduction of the pyrrole ring. researchgate.net

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent. For instance, racemic 3-(4-bromophenyl)piperidine, a related compound, can be resolved using a chiral acid to separate the enantiomers. google.com A similar principle can be applied to this compound, where a suitable chiral acid or base forms a diastereomeric complex that can be separated by crystallization. google.com

Synthesis of Key Precursors and Advanced Intermediates to this compound

The synthesis of this compound often relies on the preparation of key precursors. These precursors can be either acyclic molecules designed for subsequent cyclization or other heterocyclic compounds that can be transformed into the desired pyrrolidine.

One common precursor is 3-(4-bromobenzoyl)prop-2-enoic acid, which can be used to generate various heterocyclic systems. researchgate.net Another important class of precursors includes substituted pyrrolidinones and pyrrolidinediones. For example, 1-(4-Bromophenyl)-2-oxo-3-pyrrolidinecarbonitrile can be synthesized from the reaction of methyl 1-cyanocyclopropanecarboxylate and 4-bromoaniline. sci-hub.se Similarly, 3-(4-bromophenyl)-pyrrolidine-2,5-diones are valuable intermediates. nih.gov

The synthesis of these precursors often involves multi-step sequences. For instance, the preparation of (S)-3-(4-bromophenyl)piperidine, a closely related structure, involves a nucleophilic reaction followed by cyclization and reduction. patsnap.com

Emerging Methodologies in this compound Synthesis

The field of organic synthesis is constantly evolving, with new methodologies continually being developed to improve efficiency, selectivity, and sustainability.

Domino Reactions: One-pot domino reactions, which involve multiple bond-forming events in a single synthetic operation, are gaining prominence. An example is the regio- and stereoselective domino reaction for the one-pot asymmetric synthesis of 3,3′-pyrrolidonyl spirooxindoles. rsc.org

Multicomponent Reactions: Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. The 1,3-dipolar cycloaddition can be performed as a three-component reaction to generate highly substituted pyrrolidines. ua.es

Flow Chemistry: The use of continuous flow reactors is another emerging area that can offer advantages in terms of safety, scalability, and reaction control for the synthesis of pyrrolidine derivatives.

These emerging methodologies hold promise for the more efficient and environmentally friendly synthesis of this compound and its derivatives.

Chemical Transformations and Derivatization of 3 4 Bromophenyl Pyrrolidine

Functionalization at the Bromine Atom

The carbon-bromine bond on the phenyl group is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through organometallic reactions.

The bromine atom of 3-(4-bromophenyl)pyrrolidine serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general mechanism involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org This method is widely used to produce biaryl compounds. youtube.com The reaction is tolerant of many functional groups and can be performed under relatively mild conditions. youtube.com Different palladium precursors like Pd(PPh₃)₄ can be used, with solvents such as 1,4-dioxane and bases like potassium phosphate being effective. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex, typically with bulky, electron-rich phosphine ligands, and requires a base. acsgcipr.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org This transformation has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals. wikipedia.org The choice of ligand, base, and solvent is critical for achieving high yields. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, K₂CO₃ | 3-(Biphenyl-4-yl)pyrrolidine derivative |

| Suzuki-Miyaura | Vinylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | 3-(4-Vinylphenyl)pyrrolidine derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu, Cs₂CO₃ | 3-(4-(Dialkylamino)phenyl)pyrrolidine |

| Buchwald-Hartwig | Amide/Carbamate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 3-(4-Acylaminophenyl)pyrrolidine |

The aryl bromide can be converted into a potent organometallic nucleophile through metal-halogen exchange.

Magnesiation (Grignard Reagent Formation): Reaction of this compound with magnesium metal results in the formation of the corresponding Grignard reagent. This transforms the electrophilic aryl bromide into a highly nucleophilic organomagnesium compound. The resulting Grignard reagent can then react with a wide variety of electrophiles to introduce new functional groups.

Lithiation: Alternatively, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange, forming the aryllithium species. This reagent is also a powerful nucleophile and reacts with similar electrophiles as the Grignard reagent.

These transformations are foundational for creating more complex derivatives, as outlined in the table below.

Table 2: Functionalization via Organometallic Intermediates

| Reagent | Electrophile | Resulting Functional Group |

|---|---|---|

| 1. Mg or n-BuLi | 2. CO₂ | Carboxylic Acid |

| 1. Mg or n-BuLi | 2. Aldehyde (e.g., Formaldehyde) | Benzyl Alcohol |

| 1. Mg or n-BuLi | 2. Ketone (e.g., Acetone) | Tertiary Alcohol |

| 1. Mg or n-BuLi | 2. Dimethylformamide (DMF) | Benzaldehyde |

| 1. Mg or n-BuLi | 2. B(OMe)₃ | Boronic Ester (precursor for Suzuki) |

Functionalization at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can readily undergo various reactions to form amides, carbamates, ureas, and tertiary amines.

N-acylation involves the reaction of the pyrrolidine nitrogen with various acylating agents, typically in the presence of a base to neutralize the acidic byproduct.

Amide Formation: Reaction with acyl chlorides or acid anhydrides yields N-acylpyrrolidines (amides).

Carbamate Formation: Treatment with chloroformates (e.g., benzyl chloroformate) or dicarbonates (e.g., di-tert-butyl dicarbonate) produces N-alkoxycarbonyl derivatives (carbamates). nih.gov Carbamates are stable functional groups and are also commonly used as protecting groups. masterorganicchemistry.com

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine affords N-sulfonylpyrrolidines (sulfonamides). nih.gov

Urea Formation: The pyrrolidine nitrogen can react with isocyanates or carbamoyl chlorides to form N-substituted ureas.

Table 3: N-Acylation Reactions of the Pyrrolidine Moiety

| Product Type | Reagent | General Structure of Product |

|---|---|---|

| Amide | Acyl Chloride (R-COCl) | 1-Acyl-3-(4-bromophenyl)pyrrolidine |

| Carbamate | Chloroformate (R-OCOCl) | 1-Alkoxycarbonyl-3-(4-bromophenyl)pyrrolidine |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | 1-Sulfonyl-3-(4-bromophenyl)pyrrolidine |

| Urea | Isocyanate (R-NCO) | 1-(Aminocarbonyl)-3-(4-bromophenyl)pyrrolidine |

These methods are employed to introduce alkyl substituents onto the pyrrolidine nitrogen, converting the secondary amine into a tertiary amine.

N-Alkylation: This is a direct method involving the reaction of the pyrrolidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. fabad.org.trresearchgate.net The reaction proceeds via nucleophilic substitution. While effective, this method can sometimes lead to overalkylation in primary amines, a problem avoided here due to the secondary nature of the starting amine. harvard.edu

Reductive Amination: This powerful, one-pot procedure involves reacting the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. harvard.eduorganicreactions.org This method avoids the use of reactive alkyl halides. acsgcipr.org Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃), which are mild enough not to reduce the initial carbonyl compound. harvard.educommonorganicchemistry.com

Table 4: N-Alkylation and Reductive Amination Strategies

| Method | Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | 1-Alkyl-3-(4-bromophenyl)pyrrolidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | 1-Alkyl-3-(4-bromophenyl)pyrrolidine |

To perform selective chemistry at the bromine atom without interference from the nucleophilic nitrogen, the pyrrolidine ring is often protected. Carbamates are among the most popular and versatile protecting groups for amines. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common amine protecting groups. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The Boc group is robust and stable to a wide range of nucleophilic and basic conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). fishersci.co.uktotal-synthesis.commasterorganicchemistry.com

Methyl Carbamate: This group can be installed using methyl chloroformate. Deprotection can be achieved under specific nucleophilic conditions, offering an alternative to acid- or hydrogenation-labile groups. organic-chemistry.org

Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the amine with methanesulfonyl chloride. It forms a stable sulfonamide that is resistant to many reaction conditions.

Table 5: Common Protecting Groups for the Pyrrolidine Nitrogen

| Protecting Group | Reagent for Introduction | Common Deprotection Conditions |

|---|---|---|

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl) masterorganicchemistry.com |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| Methyl Carbamate | Methyl chloroformate (MeOCOCl) | Nucleophilic cleavage (e.g., 2-mercaptoethanol) organic-chemistry.org |

| Methylsulfonyl | Methanesulfonyl chloride (MsCl) | Strong reducing agents or harsh acidic conditions |

Functionalization of the Pyrrolidine Ring System

Detailed research findings on the specific functionalization of the pyrrolidine ring of this compound, including cyclization reactions and the stereochemical control of such transformations, are not extensively documented in the currently available scientific literature. General methods for pyrrolidine functionalization are well-established, but specific examples and detailed studies commencing with this compound are not provided in the reviewed sources.

Specific studies detailing cyclization reactions where the pyrrolidine ring of this compound acts as a core component for the construction of more complex, fused, or spirocyclic systems are not available in the reviewed literature. While general methodologies for pyrrolidine cyclization exist, their direct application to, and the resulting products from, this compound have not been specifically reported. Consequently, no data is available to populate a table on this topic.

There is a lack of specific research in the public domain concerning the stereochemical control in the functionalization of the this compound ring. Investigations into how the existing stereocenter at the C3 position directs the stereochemical outcome of subsequent reactions on the pyrrolidine ring have not been specifically reported for this compound. Therefore, detailed research findings and data tables on this subject could not be generated.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations, including kinetic studies, computational modeling, or isotopic labeling experiments, for reactions specifically involving this compound are not described in the accessible scientific literature. While mechanisms for general pyrrolidine reactions are understood, specific studies focusing on the influence of the 4-bromophenyl substituent on reaction pathways of this particular molecule have not been published.

Applications of 3 4 Bromophenyl Pyrrolidine As a Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Structures

The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active compounds. nih.govnih.govwikipedia.org The strategic placement of a 4-bromophenyl group at the 3-position of the pyrrolidine ring in 3-(4-bromophenyl)pyrrolidine offers a key functional handle for the elaboration into more complex heterocyclic systems. This is particularly evident in its application in cycloaddition reactions, which are powerful tools for the stereocontrolled synthesis of intricate polycyclic frameworks.

One of the most prominent applications of pyrrolidine derivatives is in [3+2] cycloaddition reactions, where they serve as precursors to azomethine ylides. These reactive intermediates can then engage with a variety of dipolarophiles to construct highly substituted five-membered rings. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general reactivity patterns of substituted pyrrolidines provide a strong indication of its utility in this context.

The synthesis of spiro-pyrrolidine derivatives, for instance, often employs [3+2] cycloaddition strategies. These reactions can lead to the formation of complex spirocyclic junctions, which are of great interest in medicinal chemistry due to their rigid three-dimensional structures. The 4-bromophenyl substituent on the pyrrolidine ring can influence the stereochemical outcome of such cycloadditions and also serves as a point for further chemical modification through cross-coupling reactions.

Below is a representative table illustrating the types of advanced heterocyclic structures that could be synthesized using this compound as a building block in [3+2] cycloaddition reactions.

| Dipolarophile | Resulting Heterocyclic Structure | Potential Complexity |

| Maleimides | Spiro-pyrrolo-pyrrolidinediones | Multiple stereocenters, fused ring systems |

| Acrylates | Substituted prolines | Functionalized amino acid derivatives |

| Chalcones | Highly substituted pyrrolidines | Diverse substitution patterns |

| Nitroalkenes | Nitro-functionalized pyrrolidines | Introduction of versatile functional groups |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The inherent structural features of this compound make it an attractive starting material for the synthesis of molecules with potential therapeutic applications. The pyrrolidine core is a well-established pharmacophore, and the bromophenyl group allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Precursor in the Synthesis of Metallo-β-lactamase Inhibitor Analogues

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. rsc.orgnih.gov The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. nih.govuu.seresearchgate.net While there are no direct reports detailing the synthesis of MBL inhibitors starting from this compound, its structural components suggest a potential role as a precursor for such molecules.

Many MBL inhibitors feature a core scaffold that can chelate the zinc ions in the enzyme's active site. The pyrrolidine ring, with its nitrogen atom, can be functionalized to incorporate such chelating groups. Furthermore, the 4-bromophenyl moiety can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append larger, more complex substituents that can interact with other regions of the enzyme, thereby enhancing binding affinity and inhibitory potency.

The table below outlines a hypothetical synthetic utility of this compound in the generation of MBL inhibitor analogues.

| Synthetic Transformation | Functional Group Introduced | Potential Role in MBL Inhibition |

| N-alkylation with a carboxylic acid-containing side chain | Carboxylic acid | Zinc chelation |

| Suzuki coupling of the bromophenyl group with a boronic acid | Biaryl moiety | Enhanced hydrophobic interactions with the enzyme |

| Sonogashira coupling of the bromophenyl group with an alkyne | Aryl-alkyne | Rigid scaffold for further functionalization |

| Buchwald-Hartwig amination of the bromophenyl group | Aryl-amine | Introduction of hydrogen bond donors/acceptors |

Scaffold for Pyrrolidine-Based Libraries

The generation of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new therapeutic leads. The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional space. nih.govnih.gov

This compound is an excellent starting point for the construction of focused libraries of drug-like molecules. The molecule offers two primary points for diversification:

The Pyrrolidine Nitrogen: As a secondary amine, the nitrogen atom can be readily functionalized through a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination. This allows for the introduction of a wide range of substituents to probe interactions with biological targets.

The 4-Bromophenyl Group: The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and other groups, significantly expanding the chemical space of the library.

The following table illustrates the potential for creating a diverse chemical library from the this compound scaffold.

| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |

| Pyrrolidine Nitrogen | Acylation | Acid chlorides, isocyanates | Amides, ureas |

| Pyrrolidine Nitrogen | Reductive Amination | Aldehydes, ketones | Substituted amines |

| 4-Bromophenyl Group | Suzuki Coupling | Arylboronic acids | Biaryl compounds |

| 4-Bromophenyl Group | Heck Coupling | Alkenes | Stilbene analogues |

Future Research Trajectories for 3 4 Bromophenyl Pyrrolidine Chemistry

Development of Sustainable and Green Synthetic Routes

The pharmaceutical and chemical industries are increasingly prioritizing environmentally benign processes, driving research into green synthetic methods. nih.gov Future work on 3-(4-bromophenyl)pyrrolidine will likely focus on aligning its production with the principles of green chemistry, emphasizing atom economy, waste reduction, and the use of safer reagents and solvents. dntb.gov.uaejcmpr.com

Key areas of development include:

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste. For instance, the development of palladium-catalyzed hydroarylation processes for creating 3-aryl pyrrolidines presents a greener alternative to traditional methods. nih.gov Future research could optimize such catalytic reactions specifically for the synthesis of this compound, focusing on catalyst efficiency, turnover number, and recyclability.

Benign Solvents and Reaction Media: A major goal is to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.gov Research into aqueous-phase synthesis or solvent-free reaction conditions for the key cyclization or arylation steps will be a significant step forward.

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple bonds are formed in a single operation (one-pot) significantly reduces the need for intermediate purification steps, saving solvents, energy, and time. nih.gov The development of novel MCRs that assemble the this compound core from simple, readily available precursors would represent a major advance in synthetic efficiency and sustainability.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing one-pot syntheses and multicomponent reactions to minimize purification steps. |

| Atom Economy | Utilizing catalytic methods like hydroarylation to incorporate most atoms from reactants into the final product. nih.gov |

| Less Hazardous Synthesis | Replacing toxic reagents and solvents with environmentally benign alternatives. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the construction of the pyrrolidine (B122466) ring. |

| Catalysis | Employing reusable and highly efficient metal or organocatalysts to reduce energy consumption and waste. |

Exploration of Unprecedented Reactivity and Transformations

Beyond improving its synthesis, future research will aim to uncover new chemical reactions and transformations of the this compound molecule itself. The structure contains multiple reactive sites—the pyrrolidine ring and the bromophenyl group—offering fertile ground for discovering novel chemistry.

Promising avenues of exploration include:

C-H Bond Functionalization: Direct activation and functionalization of the C-H bonds on the pyrrolidine ring would provide a powerful and atom-economical way to introduce new substituents and build molecular complexity. researchgate.net This could lead to derivatives that are currently difficult to access, opening up new areas of chemical space.

Domino and Cascade Reactions: The aryl bromide moiety is a versatile functional group, classically used in cross-coupling reactions like the Suzuki coupling. nih.gov Future work could explore using this handle to initiate domino or cascade reactions, where a single activation event triggers a series of bond-forming transformations to rapidly construct complex polycyclic structures.

Novel Cycloaddition Strategies: The pyrrolidine ring can participate in or be formed through various cycloaddition reactions. researchgate.net Investigating unprecedented cycloaddition pathways involving derivatives of this compound could lead to the discovery of novel heterocyclic scaffolds with unique three-dimensional shapes.

Integration into Flow Chemistry and Automation Platforms

The transition from traditional batch synthesis to continuous flow processing and automated platforms is revolutionizing chemical manufacturing and discovery. jst.org.in These technologies offer enhanced control, safety, and efficiency, making them ideal for the synthesis of valuable chemical intermediates. nih.govnih.gov

Future integration of this compound synthesis with these platforms will focus on:

Continuous Flow Synthesis: Adapting the synthetic route to a continuous flow setup can enable better management of reaction temperatures and pressures, improve safety for highly reactive intermediates, and allow for seamless scalability. mdpi.comnih.gov This approach could lead to a more efficient and cost-effective production of this compound and its derivatives.

Automated Reaction Optimization: Automated synthesis platforms can perform numerous experiments in parallel, allowing for the rapid screening of reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for yield and purity. researchgate.net This high-throughput approach can significantly accelerate the development of new and improved synthetic methods.

Robotic Synthesis and Library Generation: The use of robotic systems, including those based on 3D-printing technology, can fully automate multi-step synthetic sequences. beilstein-journals.org Such platforms could be programmed to synthesize not only the parent compound but also a diverse library of analogues by systematically varying the building blocks, accelerating the drug discovery and materials science research process.

Expanding Applications in Emerging Fields of Chemical Synthesis

While its primary role has been in medicinal chemistry, the unique combination of a pyrrolidine ring and a reactive bromophenyl group makes this compound an attractive candidate for applications in other emerging fields. researchgate.net

Future research will likely explore its use as a key building block in:

Materials Science: The bromophenyl group can be used for polymerization reactions or as an anchor point for surface modification. This opens the possibility of incorporating the this compound moiety into novel polymers, liquid crystals, or organic electronic materials, where the pyrrolidine unit could influence properties like solubility, chirality, or self-assembly. chemscene.com

Chemical Biology: As a rigid scaffold that can be readily functionalized, it can be used to design chemical probes to study biological processes. The pyrrolidine core is found in many biologically active molecules, and by attaching fluorescent tags or affinity labels via the phenyl ring, researchers can create tools to investigate protein-ligand interactions or visualize cellular pathways.

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts. Future research could explore the development of novel catalysts based on the this compound scaffold, where the electronic and steric properties of the bromophenyl group could be tuned to influence the catalyst's activity and selectivity in asymmetric reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)pyrrolidine?

- Methodological Answer : A widely used approach involves reductive amination of 4-bromobenzaldehyde with pyrrolidine using sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. This method is analogous to the synthesis of 3-(4-Fluorophenyl)pyrrolidine derivatives . Alternative routes include coupling reactions with bromophenyl halides and pyrrolidine intermediates under palladium catalysis, as seen in the synthesis of structurally related antidepressants like zimelidine .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrrolidine ring substitution pattern and bromophenyl connectivity. Mass spectrometry (MS) validates molecular weight (e.g., ~226.11 g/mol for 1-(4-Bromophenyl)pyrrolidine) and isotopic patterns due to bromine. X-ray crystallography is employed for absolute stereochemical determination in enantiopure derivatives .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Melting Point : 105–106°C (for 1-(4-Bromophenyl)pyrrolidine) .

- Lipophilicity : The bromine atom increases hydrophobicity (logP ~2.5), enhancing blood-brain barrier permeability compared to non-halogenated analogs .

- Solubility : Low aqueous solubility (≤1 mg/mL) necessitates formulation in DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How does the bromine substituent influence pharmacological activity compared to other halogens?

- Methodological Answer : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic binding pockets in targets like serotonin transporters (SERT). For example, 3-(4-Bromophenyl) derivatives exhibit higher binding affinity (Ki < 10 nM) than chloro or fluoro analogs in SERT inhibition assays, as observed in zimelidine analogs .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Chiral chromatography (e.g., using Chiralpak AD-H columns) or enzymatic resolution can separate enantiomers. For example, (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride was resolved via crystallization with L-tartaric acid, achieving >99% enantiomeric excess (ee) . Computational modeling (DFT or molecular docking) predicts preferred conformations to guide synthetic optimization .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Methodological Answer : Critical parameters include:

- Temperature Control : Maintaining ≤0°C during bromophenyl Grignard reactions minimizes side-product formation.

- Solvent Selection : Tetrahydrofuran (THF) enhances nucleophilicity in SNAr reactions with pyrrolidine, improving yields by 20–30% compared to DMF .

- Catalyst Screening : Pd(OAc)₂/XPhos systems achieve >80% coupling efficiency in Suzuki-Miyaura reactions for hybrid aryl-pyrrolidine frameworks .

Q. What are the emerging applications of this compound in CNS drug discovery?

- Methodological Answer : The compound serves as a scaffold for dual norepinephrine-serotonin reuptake inhibitors (NSRIs). In vivo studies in rodent models demonstrate dose-dependent antidepressant effects (ED₅₀ = 5 mg/kg) with reduced off-target toxicity compared to tricyclic antidepressants. Radiolabeled ¹¹C-derivatives are used in PET imaging to map SERT density in neuropsychiatric disorders .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of bromine in modulating off-target kinase inhibition (e.g., hERG channel binding) to improve selectivity .

- In Vivo Pharmacokinetics : Evaluate metabolic stability in cytochrome P450 assays to address rapid clearance (t₁/₂ < 2 hr) observed in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.